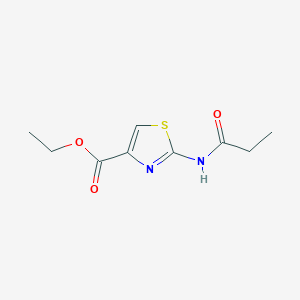

Ethyl 2-propionamidothiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-propionamidothiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-propionamidothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically proceeds as follows :

Step 1: Ethyl bromopyruvate and thiourea are dissolved in ethanol.

Step 2: The mixture is refluxed for 24 hours.

Step 3: The progress of the reaction is monitored using thin-layer chromatography (TLC).

Step 4: The product, ethyl 2-aminothiazole-4-carboxylate, is collected as off-white precipitates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-propionamidothiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-propionamidothiazole-4-carboxylate exhibits promising antimicrobial and antifungal properties. Its mechanism of action involves the inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. The compound has shown significant activity against various pathogens, including:

- Staphylococcus epidermidis (gram-positive)

- Pseudomonas aeruginosa (gram-negative)

This property positions it as a potential candidate for developing new antibiotics.

Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme inhibition and protein-ligand interactions. Studies have demonstrated that it binds with high affinity to specific enzymes, disrupting their normal functions. This characteristic makes it valuable for investigating biochemical pathways and developing therapeutic agents targeting these enzymes.

Materials Science

In materials science, this compound is explored for its unique structural properties, which can be leveraged to create new materials with specific electronic or optical characteristics. Its potential applications include:

- Development of sensors

- Creation of organic light-emitting diodes (OLEDs)

Case Study 1: Antimicrobial Activity

A study conducted by Aziz-ur-Rehman et al. evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth, highlighting its potential as an alternative to conventional antibiotics .

Case Study 2: Enzyme Interaction Analysis

Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited UDP-N-acetylmuramate/L-alanine ligase activity in vitro. This inhibition was quantified using enzyme kinetics assays, revealing a competitive inhibition pattern, which suggests that the compound could serve as a lead compound for drug development targeting bacterial infections.

Mécanisme D'action

The mechanism of action of ethyl 2-propionamidothiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Ethyl 2-propionamidothiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an amino group instead of a propionamido group.

Thiazole-4-carboxylic acid: Lacks the ethyl ester and propionamido groups.

2-Methylthiazole: A simpler thiazole derivative without the carboxylate and propionamido functionalities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Activité Biologique

Ethyl 2-propionamidothiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, an amide group, and an ethyl ester. The general structure can be represented as follows:

This structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Research indicates that compounds with similar thiazole structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, thiazole derivatives have been shown to inhibit aromatase, an enzyme critical in estrogen biosynthesis, which could have implications in treating hormone-dependent cancers .

- Cell Proliferation Modulation : this compound may influence cell proliferation through pathways involving Oct3/4 expression. Increased Oct3/4 levels can lead to enhanced pluripotency in stem cells, potentially aiding in regenerative medicine .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

- HL-60 Cells : A study showed that similar compounds induced apoptosis in promyelocytic leukemia HL-60 cells through the activation of caspase-3 and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against bacterial strains, showing promising results that warrant further exploration into its use as an antibacterial agent.

Case Studies and Experimental Findings

Propriétés

IUPAC Name |

ethyl 2-(propanoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-7(12)11-9-10-6(5-15-9)8(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEUZLDSEOROIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.